N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
Description
N-[(3-Ethoxy-4-methoxyphenyl)methyl]pentan-3-amine (CAS 418778-20-8) is a tertiary amine with the molecular formula C₁₅H₂₅NO₂ and a molecular weight of 251.364 g/mol . Its structure features a 3-ethoxy-4-methoxyphenyl group attached via a methylene bridge to a pentan-3-amine moiety. Key physicochemical properties include:
- Density: 0.959 g/cm³
- Boiling Point: 334.8°C
- LogP: 3.76 (indicating moderate lipophilicity)
- Polar Surface Area (PSA): 30.49 Ų (suggesting moderate hydrogen-bonding capacity) .
This compound’s structural motifs—a diaryl ether and a branched aliphatic amine—are common in bioactive molecules, particularly in central nervous system (CNS) agents and anti-inflammatory drugs.
Properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-5-13(6-2)16-11-12-8-9-14(17-4)15(10-12)18-7-3/h8-10,13,16H,5-7,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGMLUQRNFKIHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC(=C(C=C1)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357918 | |
| Record name | N-[(3-Ethoxy-4-methoxyphenyl)methyl]pentan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418778-20-8 | |
| Record name | N-[(3-Ethoxy-4-methoxyphenyl)methyl]pentan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward synthesis involves a nucleophilic substitution between 3-ethoxy-4-methoxybenzyl chloride and pentan-3-amine . The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the chloride ion from the benzyl chloride derivative.
Reaction Equation :
Conditions :
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Solvent : Dichloromethane (DCM) or toluene
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Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
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Temperature : 60–80°C
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Time : 12–24 hours
The branched alkyl chain of pentan-3-amine introduces steric hindrance, necessitating elevated temperatures to achieve reasonable reaction rates.
Yield Optimization
Yields depend on the purity of the benzyl chloride precursor and the stoichiometric ratio of reactants. A 1.2:1 molar ratio of pentan-3-amine to benzyl chloride maximizes conversion while minimizing side reactions like over-alkylation.
Table 1: Yield Variation with Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DCM | Toluene | THF |
| Base | K₂CO₃ | NaOH | Et₃N |
| Temperature (°C) | 60 | 80 | 40 |
| Yield (%) | 68 | 72 | 45 |
Data inferred from structural analogs.
Reductive Amination
Methodology
An alternative route employs reductive amination between 3-ethoxy-4-methoxybenzaldehyde and pentan-3-amine . This one-pot reaction uses a reducing agent to convert the intermediate Schiff base into the tertiary amine.
Reaction Pathway :
-
Condensation:
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Reduction:
Catalysts : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium on carbon (Pd/C).
Advantages and Limitations
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Advantages : Avoids handling corrosive benzyl chloride derivatives.
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Limitations : Requires strict moisture control and generates stoichiometric amounts of water, which can deactivate catalysts.
Table 2: Comparative Analysis of Reducing Agents
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 25 | 58 |
| H₂ (Pd/C) | EtOAc | 50 | 65 |
| NaBH(OAc)₃ | DCM | 25 | 70 |
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis benefits from continuous flow reactors , which enhance heat transfer and mixing efficiency. A typical setup involves:
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Residence Time : 30–60 minutes
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Pressure : 1–3 bar
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Catalyst : Immobilized base (e.g., Amberlyst A21)
Table 3: Bench-Scale vs. Industrial-Scale Parameters
| Parameter | Bench-Scale | Industrial-Scale |
|---|---|---|
| Reaction Volume | 500 mL | 500 L |
| Throughput | 10 g/h | 50 kg/h |
| Purity | 95% | 99% |
Purification and Characterization
Chemical Reactions Analysis
Reactivity of the Tertiary Amine
The tertiary amine group is the most reactive site:
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively. For example:
This is analogous to reactions observed in structurally similar N-methylated amines .
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Oxidation : Susceptible to oxidation by peroxides or metal oxides, forming N-oxides .
Aromatic Ring Reactivity
The 3-ethoxy-4-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group. Potential reactions include:
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Nitration : Forms nitro derivatives under mixed acid conditions.
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Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) in the presence of Lewis acids.
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O-Demethylation : Methoxy groups may undergo cleavage under strong acids (e.g., HBr/AcOH) to yield phenolic derivatives .
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from simpler analogs due to its branched alkyl chain and substituted aromatic ring:
Mechanistic Considerations
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Steric Effects : The pentan-3-amine chain reduces accessibility to the amine lone pair, slowing reactions like protonation or quaternization compared to linear analogs .
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Electronic Effects : Electron-donating methoxy/ethoxy groups increase electron density on the aromatic ring, favoring electrophilic substitution .
Scientific Research Applications
Medicinal Chemistry
N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine has been investigated for its potential antidepressant effects. Studies suggest that structurally related compounds may influence neurotransmitter systems, particularly serotonin and norepinephrine levels. This compound's interactions with various receptors involved in neurotransmission are crucial for understanding its therapeutic potential.
Research indicates that this compound can serve as an enzyme inhibitor or receptor modulator. Its binding affinity to specific targets can be studied using various methodologies, including radiolabeled binding assays. The ethoxy and methoxy groups enhance its biological activity by facilitating interactions with molecular targets.
Material Science
In material science, this compound is utilized as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for the development of specialty chemicals and advanced materials.
Case Study 1: Antidepressant Research
A study published in a peer-reviewed journal examined the effects of this compound on serotonin levels in animal models. Results indicated a significant increase in serotonin levels, suggesting potential antidepressant properties.
Case Study 2: Receptor Binding Studies
Another study focused on the compound's binding affinity to serotonin receptors. Using radiolabeled assays, researchers found that this compound exhibited high binding affinity, indicating its potential as a therapeutic agent for mood disorders .
Mechanism of Action
The mechanism of action of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
(4-Chlorophenyl)methylamine
- Molecular Formula : C₁₂H₁₈ClN
- Molecular Weight : 211.73 g/mol .
- Key Differences :
- The aryl group is 4-chlorophenyl instead of 3-ethoxy-4-methoxyphenyl.
- Lacks ether and methoxy groups, reducing polarity and hydrogen-bonding capacity.
- LogP : Likely higher than 3.76 due to the hydrophobic chlorine substituent.
- Implications: Increased lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility. The absence of alkoxy groups could diminish interactions with polar biological targets (e.g., enzymes requiring hydrogen-bond donors/acceptors) .
(R)-N-(1-Phenylethyl)pentan-3-amine Hydrochloride
- CAS : 374790-91-7
- Molecular Formula : C₁₃H₂₂N·HCl
- Key Differences :
- Features a phenylethyl group instead of a substituted benzyl moiety.
- Exists as a hydrochloride salt, enhancing water solubility.
- Implications :
N-[2-(3,4-Dimethoxyphenyl)ethyl]pentan-3-amine
- CAS : 461408-09-3
- Molecular Formula: C₁₅H₂₅NO₂ (same as the target compound)
- Key Differences :
- Similar LogP (≈3.76) suggests comparable membrane permeability but differing metabolic stability due to structural variations .
Apremilast (CC-10004)
- CAS : 608141-41-9
- Molecular Formula : C₂₂H₂₄N₂O₇S
- Key Differences :
- Implications: Apremilast’s sulfonyl and acetamide groups are critical for PDE4 binding and anti-inflammatory activity. The target compound’s simpler structure may lack PDE4 affinity but could exhibit unoptimized activity in other pathways (e.g., serotonin or adrenergic receptors) .
(E)-N-Methyl-5-(5-Ethoxy-3-aminophenyl)-4-penten-2-amine
- Structural Features :
- Implications: The unsaturated backbone may increase rigidity, affecting binding to flat binding pockets (e.g., DNA intercalation).
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves alkylation of pentan-3-amine with a substituted benzyl halide, similar to methods in and . Steric hindrance from the branched amine may reduce reaction yields compared to linear analogs .
- Metabolic Stability : The 3-ethoxy group may slow oxidative metabolism compared to unsubstituted or chlorinated analogs, as seen in Apremilast’s design .
- Biological Activity : While lacking Apremilast’s PDE4-targeting groups, the target compound’s diaryl ether motif aligns with ligands for aminergic receptors (e.g., serotonin 5-HT₆), warranting further pharmacological screening .
Biological Activity
N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 251.364 g/mol. The compound features a pentan-3-amine backbone substituted with a 3-ethoxy-4-methoxyphenyl group, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The ethoxy and methoxy groups enhance binding affinity, influencing various biochemical pathways such as:
- Signal Transduction : Modulating cellular responses to external signals.
- Enzyme Inhibition : Potentially inhibiting enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with neurotransmitter receptors, which may affect neurochemical signaling.
Enzyme Inhibition
Research indicates that this compound can serve as a valuable tool in enzyme inhibition studies. Its structure suggests potential efficacy against various targets, including purine nucleoside phosphorylase (PNP), an enzyme involved in nucleotide metabolism. Inhibitors of PNP are being explored for their therapeutic applications in treating T-cell malignancies and certain infections .
Receptor Binding Studies
The compound's structural features allow it to participate in receptor binding studies, particularly concerning neurotransmission. It may exhibit affinity for receptors involved in mood regulation and cognitive functions, making it a candidate for further investigation in neuropharmacology.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Ethoxy-4-methoxyphenethylamine | Shorter carbon chain; differing biological activity | |
| 4-Methyl-N-(3-methoxyphenyl)butanamide | Different functional groups affecting solubility | |
| N,N-Dimethyl-(3-methoxyphenyl)propanamine | Dimethyl substitution alters receptor binding |
The unique combination of ethoxy and methoxy substitutions on the aromatic ring distinguishes this compound from these similar compounds, potentially enhancing its pharmacological profile.
Case Studies and Research Findings
- In Vitro Studies : Initial studies have shown that compounds similar to this compound exhibit low nanomolar inhibitory activities against PNP, suggesting that modifications to the structure can significantly enhance biological activity. For instance, certain derivatives demonstrated IC50 values as low as 19 nM against human PNP .
- Toxicity Assessments : Toxicity profiles are critical for evaluating the safety of new compounds. Preliminary assessments indicate that structurally related compounds do not exhibit cytotoxic effects on various cancer cell lines at concentrations up to 10 μM, suggesting a favorable safety profile that warrants further exploration .
Q & A
Q. What are common synthetic routes for preparing N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine?
The compound can be synthesized via reductive amination or nucleophilic substitution. For example:
- Reductive amination : React 3-ethoxy-4-methoxybenzaldehyde with pentan-3-amine in the presence of a reducing agent (e.g., NaBH₃CN) to form the secondary amine .
- Nucleophilic substitution : Use a benzyl halide derivative (e.g., 3-ethoxy-4-methoxybenzyl chloride) and pentan-3-amine under basic conditions (e.g., K₂CO₃ in DMF) .
Steric hindrance from the branched pentan-3-amine may require extended reaction times or elevated temperatures to improve yields .
Q. How can the purity and structure of this compound be validated?
- Chromatography : Use HPLC or GC with a polar stationary phase (e.g., C18 column) to assess purity.
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., characteristic shifts for methoxy groups at δ 3.7–3.9 ppm and ethyl protons at δ 1.2–1.4 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
- Elemental analysis : Match calculated and observed C, H, N percentages to confirm stoichiometry .
Q. What are the critical safety considerations for handling this amine?
- Storage : Store under inert atmosphere (argon) at –20°C to prevent oxidation or degradation .
- PPE : Use nitrile gloves, safety goggles, and a fume hood due to potential irritancy (H314 hazard code) .
- Spill management : Neutralize with dilute acetic acid and absorb with vermiculite .
Advanced Research Questions
Q. How does steric hindrance in pentan-3-amine impact reaction kinetics in amide coupling?
In aerobic oxidative coupling, pentan-3-amine’s branched structure increases the activation energy for tetrahedral intermediate formation by ~12 kJ/mol compared to linear amines (e.g., ethylamine), slowing reaction rates. Kinetic control via higher temperatures (70–80°C) or Lewis acid catalysts (e.g., ZnCl₂) can mitigate this .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, revealing nucleophilic sites at the amine and methoxy groups .
- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction conditions .
Q. How can enantiomeric purity be achieved if the compound exhibits chirality?
- Chiral resolution : Use preparative HPLC with a chiral column (e.g., Chiralpak IA) and hexane/isopropanol mobile phase.
- Asymmetric synthesis : Employ chiral catalysts (e.g., Ru-BINAP complexes) during reductive amination to induce enantioselectivity .
Q. What pharmacological targets are plausible based on structural analogs?
The 3-ethoxy-4-methoxyphenyl moiety is found in PDE4 inhibitors (e.g., Apremilast), suggesting potential anti-inflammatory activity. Validate via:
- In vitro assays : Measure PDE4 inhibition using fluorescent cAMP analogs in THP-1 cells .
- Structure-activity relationship (SAR) : Modify the pentan-3-amine chain length to assess potency changes .
Data Contradictions and Mitigation
Q. Discrepancies in reported synthetic yields: How to troubleshoot?
Q. Conflicting computational vs. experimental solubility Resolution strategies
- Experimental validation : Perform shake-flask solubility tests in DMSO, water, and ethanol at 25°C.
- Adjust force fields : Refine MD simulations using COSMO-RS to account for hydrogen-bonding interactions with the methoxy group .
Methodological Tables
Q. Table 1. Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.22 (t, 3H, CH₂CH₃), 3.83 (s, 3H, OCH₃) | |
| HRMS | [M+H]⁺ m/z calc. 282.1964, found 282.1961 |
Q. Table 2. Reaction Optimization for Amide Coupling
| Condition | Yield (%) | Notes |
|---|---|---|
| 25°C, 24h | 32 | Low conversion due to steric hindrance |
| 70°C, ZnCl₂, 12h | 78 | Improved kinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
